
methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and is characterized by the presence of a methoxy group on the phenyl ring and a hydroxy group on the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methoxyphenylacetic acid is coupled with a suitable halide in the presence of a palladium catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can reduce the need for extensive purification steps, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-methoxyphenylglyoxylic acid.
Reduction: Formation of 4-methoxyphenylethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with analgesic and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate can be compared with other similar compounds such as:
Methyl 4-methoxyphenylacetate: Lacks the hydroxy group on the alpha carbon, which may affect its reactivity and biological activity.
4-Methoxyphenylacetic acid: The free acid form, which can be converted to the ester through esterification.
Methyl 2-(4-hydroxy-2-methoxyphenyl)acetate: Contains a hydroxy group on the phenyl ring, which may lead to different chemical and biological properties.
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
methyl (2S)-2-hydroxy-2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m0/s1 |
InChI Key |
RXVKSXZEZOODTF-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(=O)OC)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



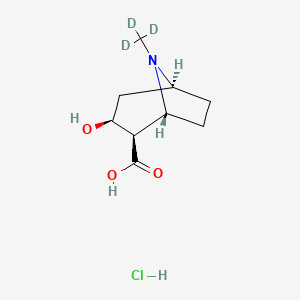

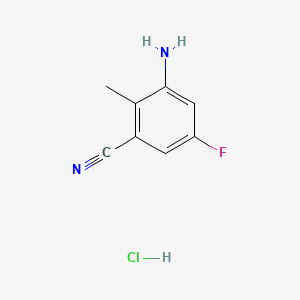
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)

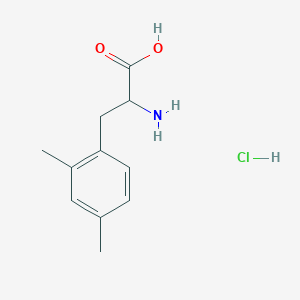
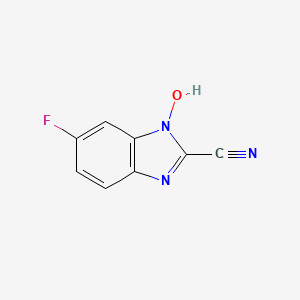

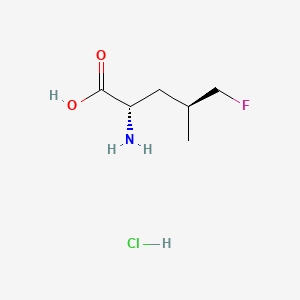
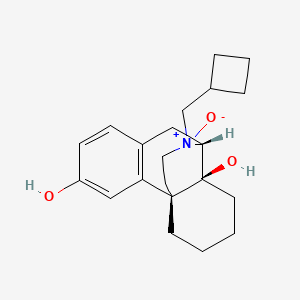
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)
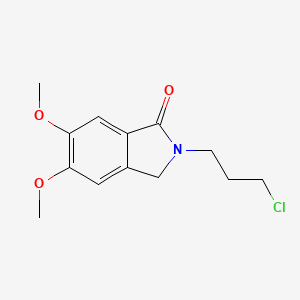
![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)-2-phenylacetamide](/img/structure/B15295961.png)
